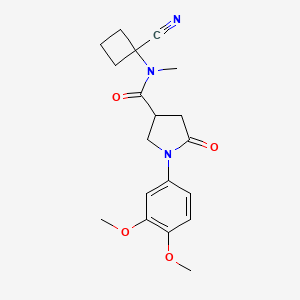![molecular formula C21H19N3O2 B2587790 4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile CAS No. 1775390-02-7](/img/structure/B2587790.png)
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Research on pyrimidine and benzonitrile derivatives has led to the development of compounds with significant synthetic and application-oriented interest. For instance, Acyclic dicarboximides treated with benzonitrile in the presence of sodium amide yield 4-hydroxypyrimidines, showcasing the reactivity of benzonitrile derivatives towards the formation of pyrimidine structures (Kashima et al., 1974). Similarly, the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives has been achieved, starting from specific pyrimidine precursors, with these compounds showing potential for antioxidant activity, indicative of their chemical versatility and utility in biological contexts (Akbas et al., 2018).
Liquid Crystalline and Luminescent Properties
A new series of luminescent benzonitrile derivatives containing methoxy pyridine and alkoxy benzene structures have been synthesized. These compounds exhibit nematic and orthorhombic columnar phases, demonstrating their potential as mesogens with specific liquid crystalline behaviors. The optical studies suggest their utility as blue-emitting materials, highlighting the application of such compounds in materials science, especially in the creation of light-emitting devices (Ahipa et al., 2014).
Electrochemical Applications
Dithienylpyrroles-based electrochromic polymers , including a variant with a benzonitrile unit, have been synthesized and their applications in high-contrast electrochromic devices explored. These materials show promising electrochromic properties, which could be leveraged in the development of smart windows, displays, and energy-efficient lighting, indicating the broad applicability of benzonitrile derivatives in advanced material technologies (Su et al., 2017).
Heterocyclic Synthesis and Bioactivity
Compounds with pyrimidine cores have been targeted for their herbicidal activity and potential as aldose reductase inhibitors , suggesting their importance in both agricultural chemistry and therapeutic drug design. For example, aryl-formyl piperidinone derivatives, incorporating pyrimidine structures, have shown efficacy as herbicide agents, emphasizing the role of such chemical frameworks in addressing critical needs in crop protection and management (Fu et al., 2021).
properties
IUPAC Name |
4-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-19(11-12-25)21(26)24(14-17-9-7-16(13-22)8-10-17)20(23-15)18-5-3-2-4-6-18/h2-10,25H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARJFCCUPWPQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)C#N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2587711.png)


![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)




